

An In-depth Technical Guide to 4-Formyl-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

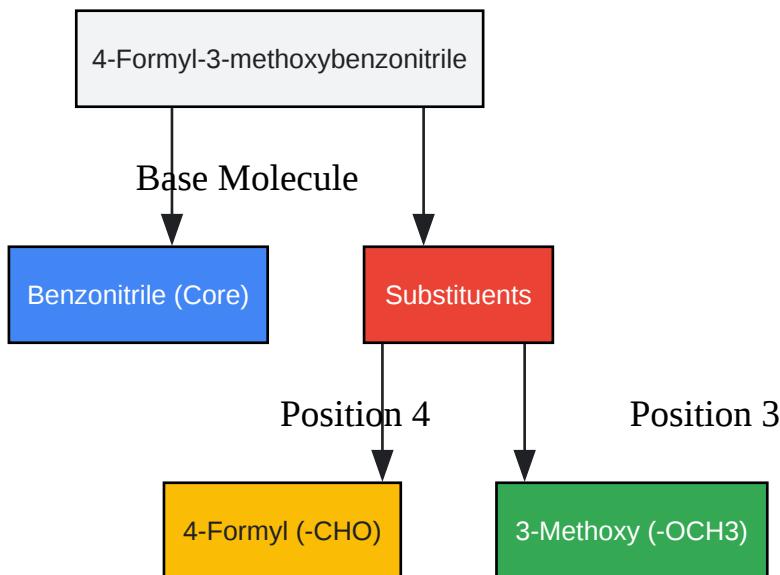
Compound Name: *4-Formyl-3-methoxybenzonitrile*

Cat. No.: *B1591161*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Formyl-3-methoxybenzonitrile**, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic data, reactivity, and primary applications.


Chemical Identity and Nomenclature

4-Formyl-3-methoxybenzonitrile is an aromatic organic compound characterized by a benzene ring substituted with three functional groups: a nitrile (-C≡N), a formyl (-CHO), and a methoxy (-OCH₃). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-formyl-3-methoxybenzonitrile**.^[1] The numbering of the benzene ring prioritizes the nitrile group at the C1 position, leading to the formyl and methoxy groups at the C4 and C3 positions, respectively.

Synonyms:

- 4-Cyano-2-methoxybenzaldehyde^[1]
- 2-Methoxy-4-cyanobenzaldehyde^[1]
- Benzonitrile, 4-formyl-3-methoxy-[1][2]

The logical relationship of the IUPAC nomenclature is illustrated in the diagram below, breaking down the name into its core components.

[Click to download full resolution via product page](#)

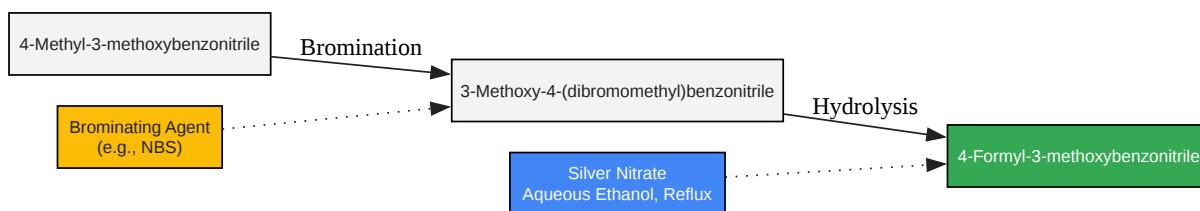
Figure 1: IUPAC Nomenclature Breakdown.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Formyl-3-methoxybenzonitrile** is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ NO ₂	[1] [3] [4]
Molecular Weight	161.16 g/mol	[1] [3] [4]
CAS Number	21962-45-8	[1] [3]
Appearance	Off-white to brown crystalline solid	[3] [5]
Melting Point	109-111 °C	[3] [6] [7]
Boiling Point	318.2 °C	[3] [5] [6]
Density	1.18 - 1.2 g/cm ³	[3] [6]
InChI Key	ZXENVSJZOHXCKL-UHFFFAOYSA-N	[1] [3]
SMILES	COc1=C(C=CC(=C1)C#N)C=O	[1]
Storage	Inert atmosphere, 2-8°C	[5]

Synthesis Protocols


Several synthetic routes for **4-Formyl-3-methoxybenzonitrile** have been established, with varying suitability for laboratory and industrial scales. Two prominent methods are detailed below.

This common industrial method involves a two-step process starting from 4-methyl-3-methoxybenzonitrile.[\[3\]](#)[\[8\]](#)

Experimental Protocol:

- Step 1: Bromination: 4-methyl-3-methoxybenzonitrile is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride). This reaction selectively brominates the methyl group to form the intermediate 3-methoxy-4-(dibromomethyl)benzonitrile.[\[8\]](#)

- Step 2: Hydrolysis: The resulting dibromomethyl intermediate is then subjected to hydrolysis. A solution of silver nitrate in aqueous ethanol is added dropwise to the refluxing solution of the intermediate.[9][10] The mixture is maintained at reflux for approximately 30 minutes. After cooling, the reaction mixture is filtered and evaporated. The crude product is then purified, typically by extraction with ethyl acetate and subsequent recrystallization, to yield **4-formyl-3-methoxybenzonitrile** as a white solid.[10]

[Click to download full resolution via product page](#)

Figure 2: Bromination and Hydrolysis Synthesis Workflow.

This laboratory-scale method utilizes the oxidative cleavage of an olefinic precursor.[3]

Experimental Protocol:

- A solution of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, osmium tetroxide (catalyst), and benzyltriethylammonium chloride in a water/tetrahydrofuran (THF) mixture (2:1) is prepared.[4][9]
- The solution is stirred vigorously while sodium metaperiodate (NaIO_4) is added in portions, ensuring the reaction temperature is maintained below 30°C.[4][9]
- After the addition is complete, the solution is stirred at room temperature for an additional hour.[4][9]
- Water is added to the reaction mixture, which is then filtered.[4][9]
- The collected solid is dissolved in ethyl acetate and washed with a saturated sodium chloride solution.[4][9]

- The organic phase is dried over magnesium sulfate, concentrated under reduced pressure, and the residue is stirred with petroleum ether to precipitate the product.[4][9] This yields **4-formyl-3-methoxybenzonitrile** as a white solid.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-Formyl-3-methoxybenzonitrile**.

Spectroscopic Data	Observation
¹ H NMR (CDCl_3)	A distinct singlet for the aldehydic proton is observed far downfield around δ 10.5 ppm.[3] Other signals correspond to the aromatic protons and the methoxy group protons (around δ 3.99 ppm).[9]
Mass Spectrometry	The molecular ion peak (M^+) is observed at m/z 161, which corresponds to the molecular formula $\text{C}_9\text{H}_7\text{NO}_2$.[10]

Reactivity and Applications

The unique arrangement of functional groups in **4-Formyl-3-methoxybenzonitrile** dictates its chemical reactivity and makes it a valuable synthetic intermediate.[3]

- Formyl Group: The aldehyde functionality is a site for nucleophilic addition and condensation reactions.[3] It can be oxidized to a carboxylic acid or reduced to an alcohol.
- Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[3]
- Methoxy Group: As an electron-donating group, it influences the reactivity of the aromatic ring.[3]

The most significant application of **4-Formyl-3-methoxybenzonitrile** is its role as a central building block in the synthesis of Finerenone.[3][8] Finerenone is a non-steroidal mineralocorticoid receptor antagonist used in the treatment of cardiovascular and renal

diseases.[3][8] The high purity of **4-Formyl-3-methoxybenzonitrile** is critical for its use as a starting material in the production of active pharmaceutical ingredients (APIs).[3]

Safety and Handling

4-Formyl-3-methoxybenzonitrile is classified as harmful and an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 4. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 5. ODM 4-formyl-3-methoxybenzonitrile Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 6. 4-Formyl-3-methoxybenzonitrile | CAS#:21962-45-8 | Chemsoc [chemsoc.com]
- 7. chembk.com [chembk.com]

- 8. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 9. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Formyl-3-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591161#iupac-name-for-4-formyl-3-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com